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Compound of Interest

Compound Name: 2-Iodopropene

Cat. No.: B1618665 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of chemical intermediates is paramount. This guide provides a comparative

analysis of the characterization data for 2-iodopropene, a versatile vinyl iodide, against its

saturated analogue, 2-iodopropane. Detailed experimental protocols and visual workflows are

included to support researchers in their analytical endeavors.

Physical and Spectroscopic Data Comparison
The following tables summarize the key physical and spectroscopic properties of 2-
iodopropene and 2-iodopropane, offering a clear comparison for identification and quality

control purposes.
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Property 2-Iodopropene 2-Iodopropane

Molecular Formula C₃H₅I C₃H₇I

Molecular Weight 167.98 g/mol 169.99 g/mol [1][2]

Boiling Point 85.2 °C at 760 mmHg[3] 88-90 °C

Density 1.83 g/cm³[3] 1.703 g/mL at 25 °C[1]

Appearance -
Colorless to pale yellow clear

liquid[4]

Refractive Index (n20/D) - 1.498[1]

¹H NMR Spectral Data
Compound

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2-Iodopropene ~5.9 Singlet 1H
=CH₂ (geminal to

I)

~5.4 Singlet 1H
=CH₂ (geminal to

I)

~2.5 Singlet 3H -CH₃

2-Iodopropane ~4.2 Septet 1H -CH-

~1.9 Doublet 6H -CH₃

¹³C NMR Spectral Data
Compound Chemical Shift (ppm) Assignment

2-Iodopropene
Not explicitly found in search

results
C=C, -CH₃

2-Iodopropane ~21.1[5] -CH-

~31.2[5] -CH₃
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Infrared (IR) Spectroscopy Data
Compound Wavenumber (cm⁻¹) Assignment

2-Iodopropene ~3100 =C-H stretch

~1620 C=C stretch

~890 =CH₂ bend (out-of-plane)

2-Iodopropane ~2970-2850 C-H stretch

~1380, ~1160 C-H bend

~500 C-I stretch

Mass Spectrometry (MS) Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

2-Iodopropene 168 127 (I⁺), 41 (C₃H₅⁺)

2-Iodopropane 170 127 (I⁺), 43 (C₃H₇⁺)

Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below. These

protocols are designed for the analysis of volatile liquid samples such as 2-iodopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCl₃)

Sample (2-iodopropene)
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Tetramethylsilane (TMS) as an internal standard

Procedure:

Prepare the sample by dissolving approximately 5-10 mg of 2-iodopropene in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.

Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the

magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-

noise ratio.

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and

baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to the ¹H spectrum.

Process and reference the ¹³C NMR spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Sample (2-iodopropene)

Volatile solvent for cleaning (e.g., dichloromethane)
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Procedure (using salt plates):

Ensure the salt plates are clean and dry.

Place one to two drops of the liquid sample onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Mount the salt plates in the spectrometer's sample holder.

Acquire the background spectrum (air).

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and confirm its molecular weight and

fragmentation pattern.

Materials:

Gas chromatograph coupled to a mass spectrometer

GC column suitable for haloalkanes (e.g., a non-polar DB-5 or similar)

Helium carrier gas

Sample (2-iodopropene)

Volatile solvent (e.g., hexane or dichloromethane)

Procedure:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

Set the GC parameters:
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Injector temperature: e.g., 250 °C

Oven temperature program: e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at

10 °C/min.

Carrier gas flow rate: e.g., 1 mL/min.

Set the MS parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: e.g., m/z 35-300.

Source temperature: e.g., 230 °C.

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

Acquire the data, which will consist of a total ion chromatogram (TIC) and mass spectra for

each eluting peak.

Analyze the data to determine the retention time of the main peak and its corresponding

mass spectrum. Compare the mass spectrum with a library database for identification.

Visualizing Workflows and Pathways
Characterization Workflow for 2-Iodopropene
The following diagram illustrates a logical workflow for the characterization and identification of

an unknown sample suspected to be 2-iodopropene.
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Figure 1. A logical workflow for the characterization of 2-iodopropene.

Application in Drug Development: Synthesis of a Kinase
Inhibitor
Vinyl iodides are valuable intermediates in the synthesis of complex molecules, including

kinase inhibitors used in cancer therapy. The diagram below illustrates a simplified,

hypothetical signaling pathway and the role of a vinyl iodide in synthesizing an inhibitor.
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Figure 2. Role of a vinyl iodide in the synthesis of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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